An In-depth Technical Guide to 3-Hydroxymethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)-15N: Properties and Applications
An In-depth Technical Guide to 3-Hydroxymethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)-15N: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxymethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)-15N is a stable nitroxide radical of the PROXYL class, isotopically labeled with ¹⁵N. This modification is of significant interest for researchers utilizing Electron Paramagnetic Resonance (EPR) spectroscopy, as it simplifies the resulting spectra and enhances sensitivity. The presence of a hydroxymethyl group provides a versatile handle for covalent attachment to biomolecules, making it a valuable tool for site-directed spin labeling (SDSL) studies. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and applications in biological research, with a focus on its utility in elucidating the structure, dynamics, and interactions of macromolecules.
Physicochemical Properties
The fundamental properties of 3-Hydroxymethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)-15N are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Chemical Formula | C₉H₁₆¹⁵NO₂ | [1] |
| Molecular Weight | 171.12 g/mol | [1] |
| Appearance | Not specified, likely a solid | |
| Solubility | Soluble in water and polar organic solvents like methanol, ethanol, and acetone. Insoluble in non-polar organic solvents. | [2] |
| Stability | Relatively stable to bioreduction, a key advantage for in-cell studies. Stability is pH-dependent and can be influenced by the presence of reducing agents like ascorbate. | [3] |
Spectroscopic Properties:
Synthesis and Chemical Reactivity
The synthesis of 3-Hydroxymethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)-15N involves the construction of the pyrroline ring followed by the introduction of the hydroxymethyl group and the ¹⁵N-labeled nitroxide. While a specific protocol for this exact molecule is not detailed in the provided search results, the synthesis of related compounds, such as 3,4-bis(hydroxymethyl)-2,2,5,5-tetraethylpyrrolidin-1-oxyl, has been described and involves a multi-step process[6]. The introduction of the ¹⁵N isotope would typically be achieved by using a ¹⁵N-labeled precursor, such as ¹⁵NH₃, early in the synthetic route.
The key to the utility of this spin label in bioconjugation lies in the reactivity of the hydroxymethyl group. This primary alcohol can be oxidized to an aldehyde, which then serves as a reactive handle for covalent attachment to proteins and other biomolecules.
Application in Site-Directed Spin Labeling (SDSL)
The primary application of 3-Hydroxymethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)-15N is as a spin label for studying the structure and dynamics of biomolecules, particularly proteins. The process, known as site-directed spin labeling (SDSL), involves the introduction of the nitroxide probe at a specific site within the macromolecule.
The hydroxymethyl functionality provides a unique route for covalent attachment, differing from the more common thiol-reactive spin labels (e.g., methanethiosulfonate or maleimide derivatives). The strategy involves the oxidation of the hydroxymethyl group to an aldehyde, which can then react with primary amines on the protein surface (the N-terminus or the side chain of lysine residues) via reductive amination to form a stable secondary amine linkage[7][8][9].
Experimental Protocol: Protein Labeling via Reductive Amination
This protocol outlines the general steps for labeling a protein with 3-Hydroxymethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)-15N. Optimization of reaction conditions (e.g., pH, temperature, and reagent concentrations) is essential for each specific protein.
1. Oxidation of the Spin Label:
-
Dissolve 3-Hydroxymethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)-15N in a suitable organic solvent (e.g., dichloromethane).
-
Add an oxidizing agent, such as Dess-Martin periodinane, to the solution.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work up the reaction and purify the resulting 3-formyl-PROXYL-¹⁵N by column chromatography.
-
Confirm the identity and purity of the product by mass spectrometry and NMR (after reduction of the nitroxide to the corresponding hydroxylamine).
2. Reductive Amination of the Protein:
-
Buffer exchange the target protein into a suitable reaction buffer (e.g., 0.1 M HEPES, pH 7.5).
-
Add the purified 3-formyl-PROXYL-¹⁵N to the protein solution. A molar excess of the spin label is typically used.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to the reaction mixture[7].
-
Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for a specified time (e.g., 2-24 hours).
-
Quench the reaction and remove excess spin label and reducing agent by dialysis or size-exclusion chromatography.
-
Characterize the labeling efficiency using EPR spectroscopy and mass spectrometry.
Data Interpretation and Applications
The EPR spectrum of the spin-labeled protein provides a wealth of information about the local environment of the spin label. The line shape of the spectrum is sensitive to the rotational mobility of the nitroxide. A highly mobile spin label, typically on the protein surface, will give a sharp, three-line spectrum (for ¹⁴N) or a two-line spectrum (for ¹⁵N). Conversely, a spin label in a more restricted environment, such as a folded domain or a binding interface, will exhibit a broader, more complex spectrum.
By analyzing changes in the EPR spectrum upon ligand binding, protein-protein interaction, or changes in environmental conditions (e.g., pH or temperature), researchers can gain insights into:
-
Protein Structure and Conformation: Mapping the mobility of spin labels at different positions along the polypeptide chain can reveal the boundaries of folded domains and flexible regions.
-
Protein Dynamics: Changes in the EPR spectrum over time can be used to study conformational changes and protein folding.
-
Ligand Binding: The binding of a ligand can alter the local environment of a spin label, leading to a change in its EPR spectrum, which can be used to characterize the binding event.
-
Protein-Protein Interactions: The formation of a protein complex can restrict the motion of a spin label at the interface, providing information about the binding site.
Safety and Handling
Nitroxide radicals are generally considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken. A Material Safety Data Sheet (MSDS) should be consulted for detailed information on handling, storage, and disposal[10][11][12]. In general:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry, and dark place.
Conclusion
3-Hydroxymethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)-15N is a powerful tool for researchers in structural biology and drug development. Its ¹⁵N isotopic label provides enhanced sensitivity and resolution in EPR studies, while the hydroxymethyl group offers a versatile and specific route for covalent attachment to biomolecules. By leveraging the principles of site-directed spin labeling, this compound can provide unique insights into the structure, dynamics, and interactions of proteins and other macromolecules, contributing to a deeper understanding of biological processes and facilitating the design of novel therapeutics.
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